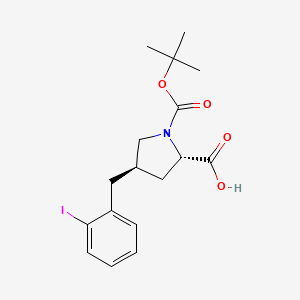

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

- Molecular Formula: C₁₇H₂₂INO₄

- Molecular Weight: 431.27 g/mol

- CAS Number: 959573-29-6

- Key Features: A tert-butoxycarbonyl (Boc) group at the 1-position, serving as an amine-protecting group. A carboxylic acid group at the 2S position, enabling further functionalization (e.g., amide coupling).

This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development. Its iodine substituent offers unique reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) or radiopharmaceutical applications .

Properties

IUPAC Name |

(2S,4R)-4-[(2-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWLCAGHSYMYMX-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376050 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-29-6 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with commercially available or synthetically prepared (2S,4R)-4-amino-pyrrolidine-2-carboxylic acid derivatives. The stereochemistry is either inherited from chiral pool amino acids such as L-proline or established via asymmetric synthesis methods.

Boc Protection of the Amine

The amine group on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents like dichloromethane or acetonitrile. This step prevents unwanted reactions on the amine during subsequent alkylation.

- Typical conditions:

- Reagents: Boc2O, base (e.g., triethylamine or sodium bicarbonate)

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0 °C to room temperature

- Time: 1–3 hours

Introduction of the 2-Iodobenzyl Group

The 2-iodobenzyl substituent is introduced at the 4-position of the pyrrolidine ring by alkylation using 2-iodobenzyl halides (commonly 2-iodobenzyl bromide or chloride) in the presence of a base.

- Reaction conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Room temperature to mild heating (25–60 °C)

- Time: Several hours to overnight

This step requires careful control to maintain stereochemical integrity and avoid racemization.

Purification and Characterization

After the reaction, the product is purified by column chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC) are used to confirm the structure, stereochemistry, and purity.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | (2S,4R)-4-amino-pyrrolidine-2-carboxylic acid, Boc2O, triethylamine, DCM, 0 °C to RT, 2 h | >90% | Efficient protection of amine |

| Alkylation | Boc-protected pyrrolidine, 2-iodobenzyl bromide, K2CO3, DMF, RT, 12 h | 70–85% | Maintains stereochemistry, requires inert atmosphere |

| Purification | Silica gel chromatography, eluent: ethyl acetate/hexane | — | Ensures >97% purity |

Research Findings and Optimization Notes

- The stereochemical configuration (2S,4R) is crucial for the compound’s reactivity and biological relevance; thus, synthetic routes emphasize stereochemical control.

- The Boc protecting group is preferred due to its stability under alkylation conditions and ease of removal in later synthetic steps.

- The iodinated benzyl group facilitates further functionalization via palladium-catalyzed cross-coupling reactions, making this compound a versatile intermediate.

- Reaction yields and stereochemical purity can be optimized by controlling temperature, solvent choice, and base strength.

- Solid-state synthesis approaches and catalytic asymmetric methods have been explored to improve efficiency and reduce racemization risks.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine, benzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy. For instance, it can be utilized in synthesizing proline derivatives, which are important in developing antiviral agents and other therapeutic compounds.

2. Chiral Resolution

Chiral compounds are essential in drug development due to their differing biological activities based on stereochemistry. (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid can be employed in chiral separation processes to isolate specific enantiomers necessary for pharmacological studies. Research indicates that methods such as crystallization can effectively separate this compound from its racemic mixtures, enhancing its utility in drug formulation .

Case Studies

Case Study 1: Antiviral Drug Development

A notable application of this compound is its role as an intermediate in synthesizing Velpatasvir, an antiviral medication used to treat Hepatitis C virus infections. The compound's structural features facilitate the introduction of functional groups that are critical for the activity of Velpatasvir, demonstrating its importance in drug synthesis .

Case Study 2: Organic Synthesis Innovations

Recent studies have highlighted innovative synthetic pathways involving this compound to create complex organic molecules. For example, researchers have developed greener methodologies for synthesizing derivatives of this pyrrolidine compound that minimize the use of hazardous solvents and reagents while maximizing yield and purity .

Data Table: Comparison of Synthetic Routes

| Synthetic Route | Yield (%) | Solvent Used | Environmental Impact |

|---|---|---|---|

| Traditional Method A | 75 | Dichloromethane | High |

| Green Method B | 90 | Water | Low |

| Innovative Method C | 85 | Ethanol | Moderate |

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The 2-iodobenzyl group can participate in halogen bonding, further stabilizing interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃ in ): Increase acidity of the carboxylic acid and influence binding in biological targets.

- Halogens (I, Cl): Iodine in the target compound provides a heavy atom for crystallography or radioisotope labeling, while chlorine offers a smaller, electronegative substituent .

- Alkenes/Alkynes (): Enable RCM or click chemistry, respectively, for macrocycle formation or bioconjugation .

- Synthetic Routes: The target compound is likely synthesized via alkylation of a Boc-protected proline derivative with 2-iodobenzyl bromide. Analogs with oxygen-containing substituents (e.g., but-3-en-1-yloxy) are prepared via nucleophilic substitution or Mitsunobu reactions .

Physical Properties :

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-(2-iodobenzyl)-L-proline, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and an iodine-substituted benzyl moiety, which may influence its pharmacological properties.

The compound has a molecular formula of C15H20N2O3I and a molecular weight of approximately 507.3 g/mol. Its predicted melting point is around 507.3 °C, and it has a density of approximately 1.542 g/cm³ . The presence of the iodine atom in its structure is particularly relevant as iodine-containing compounds often exhibit unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of various enzymes and receptors. The iodine substituent may enhance lipophilicity and facilitate membrane penetration, potentially increasing the compound's bioavailability and efficacy.

Anticancer Properties

In cancer research, pyrrolidine derivatives have shown promise due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- HCV Inhibition : A study investigated the binding affinity of Boc derivatives to HCV non-structural proteins, revealing promising results for the development of new antiviral therapies.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that derivatives similar to Boc-4-(2-iodobenzyl)-L-proline could reduce cell viability significantly, suggesting potential for further development as anticancer agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves introducing the 2-iodobenzyl group to a Boc-protected pyrrolidine scaffold. Key steps include:

- Stereoselective alkylation : The 2-iodobenzyl group is introduced via SN2 substitution or metal-catalyzed coupling. A reported yield of 94% was achieved using LiOH-mediated hydrolysis of a methyl ester intermediate under THF/water conditions .

- Boc protection : The tert-butoxycarbonyl group is added early to protect the amine, as seen in similar Boc-protected proline derivatives .

- Purification : Column chromatography (e.g., 10–40% EtOAc/pentane gradients) or recrystallization is critical for isolating the product .

Optimization Tips : - Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or LCMS (e.g., m/z 413.2 [M+H]+ observed in analogous hydrolysis reactions) .

Q. How is the compound characterized to confirm stereochemical integrity and purity?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers to confirm the (2S,4R) configuration.

- NMR Spectroscopy : Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and the pyrrolidine ring protons (δ 3.0–4.5 ppm). The 2-iodobenzyl aromatic protons appear as a multiplet (δ 7.0–7.8 ppm) .

- X-ray Crystallography : Used to resolve absolute stereochemistry in structurally related compounds (e.g., (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid) .

- Mass Spectrometry : LCMS confirms molecular weight (theoretical m/z 432.1 for [M+H]+) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolysis of the Boc group can occur in humid environments. Store in a desiccator at 2–8°C under nitrogen .

- Thermal Stability : The melting point range (130–136°C for a chlorobenzyl analog) suggests moderate thermal stability, but prolonged heating above 100°C should be avoided .

- Light Sensitivity : The iodobenzyl group may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How does the 2-iodobenzyl substituent influence the compound’s conformational behavior in drug design applications?

Methodological Answer:

- Steric and Electronic Effects : The bulky iodine atom introduces steric hindrance, potentially restricting rotation around the benzyl-pyrrolidine bond. This can lock the compound into a bioactive conformation, as observed in dual-target D3R/MOR ligands .

- Hydrophobic Interactions : The iodobenzyl group enhances lipophilicity (logP ~2.5 predicted), improving membrane permeability in cellular assays .

- NMR Studies : NOESY experiments can identify spatial proximity between the iodobenzyl aromatic protons and pyrrolidine protons, revealing preferred conformers .

Q. How can this compound be utilized as a building block in protease inhibitor design?

Methodological Answer:

- Peptide Backbone Modification : The carboxylic acid group enables coupling to amines (e.g., via EDC/HOBt), forming amide bonds critical for protease active-site targeting. For example, similar Boc-protected pyrrolidines were used in SARS-CoV-2 main protease inhibitors .

- Stereochemical Compatibility : The (2S,4R) configuration mimics natural proline conformations, allowing integration into peptide-like inhibitors without disrupting target binding .

- Case Study : In a dual D3R/MOR ligand, the iodobenzyl group improved selectivity by filling a hydrophobic pocket in the receptor .

Q. How should researchers address contradictory data in synthetic protocols (e.g., variable yields or byproducts)?

Methodological Answer:

- Root-Cause Analysis :

- Reaction Conditions : Compare solvent systems (e.g., tert-butanol vs. THF), bases (Cs2CO3 vs. K2CO3), and catalysts (Pd(OAc)2/XPhos). For example, Pd-catalyzed couplings in achieved higher yields under inert atmospheres .

- Intermediate Characterization : Isolate and characterize intermediates (e.g., methyl esters) to identify hydrolysis inefficiencies .

- Design of Experiments (DoE) : Vary temperature, stoichiometry, and reaction time systematically to optimize conditions.

- Byproduct Identification : Use LCMS or GC-MS to detect halogenated side products from iodine displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.